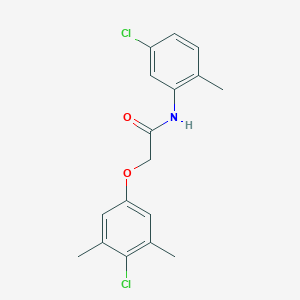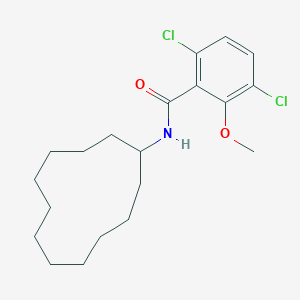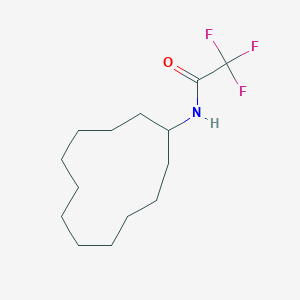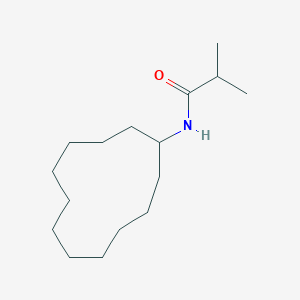![molecular formula C17H18N2O3S B379666 1-エチル-6-(ピロリジン-1-イルスルホニル)ベンゾ[cd]インドール-2(1H)-オン CAS No. 304685-40-3](/img/structure/B379666.png)
1-エチル-6-(ピロリジン-1-イルスルホニル)ベンゾ[cd]インドール-2(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
BRD4-IN-4は、ブロモドメイン含有タンパク質4(BRD4)の強力な阻害剤であり、ブロモドメインおよびエクストラターミナル(BET)ファミリータンパク質のメンバーです。BRD4は、ヒストンやその他のタンパク質のアセチル化リシン残基を認識することにより、遺伝子発現を調節する上で重要な役割を果たしています。この化合物は、BRD4とアセチル化ヒストンとの相互作用を阻害することにより、がん遺伝子の転写を阻害し、特にがん治療における潜在的な治療効果により注目されています .
2. 製法
合成経路と反応条件: BRD4-IN-4の合成には、重要な中間体の調製から始まる複数のステップが含まれます反応条件には通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高収率と高純度が保証されます .
工業的生産方法: BRD4-IN-4の工業的生産には、プロセスを効率的にスケールアップするために合成経路を最適化する必要があります。これには、大規模反応器、連続フローシステム、および厳格な品質管理措置の使用が含まれ、一貫性と再現性が保証されます。 プロセスには、結晶化やクロマトグラフィーなどの精製技術も含まれる場合があり、最終製品を高純度で得ることができまます .
科学的研究の応用
BRD4-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BRD4 in gene regulation and epigenetics.
Biology: Investigated for its effects on cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those driven by BRD4-dependent oncogenes. It has shown efficacy in preclinical models of leukemia, breast cancer, and prostate cancer.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize lead compounds .
将来の方向性
The future directions in the research and application of “1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one” and similar compounds could involve the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This could potentially lead to the discovery of new drugs with improved efficacy and safety profiles.
作用機序
BRD4-IN-4は、BRD4のブロモドメインに結合することで効果を発揮し、BRD4とヒストン上のアセチル化リシン残基との相互作用を防ぎます。この阻害は、スーパーエンハンサーでの転写複合体の形成を阻害し、がん遺伝子発現のダウンレギュレーションにつながります。 この化合物は、DNA損傷修復やテロメア維持など、BRD4の非転写機能にも影響を与え、その抗がん活性に貢献します .
生化学分析
BRD4 is a transcriptional and epigenetic regulator that plays a pivotal role during embryogenesis and cancer development .
Biochemical Properties
BRD4-IN-4 interacts with BRD4, a member of the Bromodomains and Extraterminal (BET) family . BRD4 recognizes and binds acetylated histones, accumulating on transcriptionally active regulatory elements and promoting gene transcription .
Cellular Effects
BRD4-IN-4 selectively inhibits the proliferation of the MV4-11 cell line and causes cell cycle arrest at the G1 phase . It has been used in research on mixed lineage leukemia (MLL) .
Molecular Mechanism
BRD4-IN-4 exerts its effects at the molecular level by inhibiting BRD4. BRD4 generally identifies acetylated histones and binds to the promoter or enhancer region of target genes to initiate and maintain expression of tumor-related genes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BRD4-IN-4 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of BRD4-IN-4 requires optimization of the synthetic route to scale up the process efficiently. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility. The process may also involve purification techniques such as crystallization and chromatography to obtain the final product with high purity .
化学反応の分析
反応の種類: BRD4-IN-4は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体となる可能性があります。
還元: 還元反応は、分子の官能基を修飾し、その阻害活性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたBRD4-IN-4のさまざまな誘導体が含まれ、それらの生物活性についてさらに評価できます .
4. 科学研究への応用
BRD4-IN-4は、次のものを含む幅広い科学研究への応用があります。
化学: BRD4が遺伝子調節とエピジェネティクスで果たす役割を研究するためのツール化合物として使用されます。
生物学: 細胞周期調節、アポトーシス、分化などの細胞プロセスに対する影響について調査されています。
医学: 特にBRD4依存性がん遺伝子によって駆動されるがんを治療するための潜在的な治療薬として探求されています。白血病、乳がん、前立腺がんの前臨床モデルで有効性を示しています。
類似化合物との比較
BRD4-IN-4は、JQ1やI-BET762などの他のBRD4阻害剤と比較されます。これらの化合物はすべてBRD4のブロモドメインを標的にしていますが、BRD4-IN-4は化学構造と結合親和性において独自です。他の阻害剤と比較して、BRD4の阻害においてより高い効力と選択性を示しています。類似の化合物には次のものがあります。
JQ1: 作用機序は類似していますが、化学構造が異なる、よく知られたBRD4阻害剤です。
I-BET762: 結合モードと薬物動態が異なる、臨床の可能性を持つ別のBRD4阻害剤です
BRD4-IN-4は、独自の化学骨格と強化された阻害活性により際立っており、がん治療におけるさらなる開発のための有望な候補です .
特性
IUPAC Name |
1-ethyl-6-pyrrolidin-1-ylsulfonylbenzo[cd]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-19-14-8-9-15(23(21,22)18-10-3-4-11-18)12-6-5-7-13(16(12)14)17(19)20/h5-9H,2-4,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTONIJRZZRKKQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4)C=CC=C3C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is BRD4 and why is it a relevant drug target?
A: BRD4 (Bromodomain-containing protein 4) is a protein that plays a crucial role in gene regulation by binding to acetylated lysine residues on histones. [, ] This binding allows BRD4 to recruit other proteins involved in transcription, ultimately influencing gene expression. BRD4 is implicated in various diseases, including cancer [, , , ], making it an attractive target for drug development.
Q2: What are some of the approaches being explored for BRD4 inhibition?
A2: Researchers are investigating various approaches for BRD4 inhibition, including:
- Small Molecule Inhibitors: These molecules directly bind to BRD4, preventing its interaction with acetylated histones. [, , ] One example is XMD8-92, which shows promise in preclinical models of diabetic retinopathy. []
- PROTACs (Proteolysis Targeting Chimeras): These bifunctional molecules induce the degradation of BRD4 by hijacking the cellular ubiquitin-proteasome system. []
Q3: What are the potential benefits of targeting BRD4 in cancer treatment?
A3: Inhibiting BRD4 can have several anti-cancer effects:
- Inhibition of Cancer Cell Growth: BRD4 inhibition can suppress the expression of genes essential for cancer cell proliferation and survival. [, ]
- Induction of Apoptosis: Blocking BRD4 activity can trigger programmed cell death in cancer cells. []
- Sensitization to Immune Therapy: BRD4 inhibition might enhance the efficacy of immunotherapy by modulating the tumor microenvironment. []
Q4: Have any BRD4 inhibitors been approved for clinical use?
A: While BRD4 inhibitors have shown promising results in preclinical studies and clinical trials are ongoing, no BRD4 inhibitors have been approved for clinical use yet. []
Q5: What are some of the challenges in developing BRD4 inhibitors?
A5: Some challenges in developing effective and safe BRD4 inhibitors include:
- Resistance: Cancer cells can develop resistance mechanisms to evade the effects of BRD4 inhibitors, requiring the development of strategies to overcome resistance. []
Q6: What are DNA-encoded dynamic libraries (DEDLs) and how are they used in drug discovery?
A: DEDLs are a powerful tool for identifying novel drug candidates. These libraries consist of a vast number of small molecules, each attached to a unique DNA tag that encodes its structure. [] By screening DEDLs against a target protein like BRD4, researchers can identify molecules that bind to the target and then use the DNA tag to decipher the structure of the hit molecules. This approach allows for the rapid screening of millions of compounds, potentially leading to the discovery of new drug leads. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B379589.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B379594.png)
![(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B379595.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B379596.png)

![3-[4-(Diethylamino)phenyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B379601.png)
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B379602.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B379603.png)
![Butyl 4-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B379604.png)


